2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

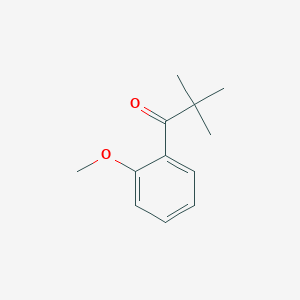

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZUHAMDUYFWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511718 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22526-24-5 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-2'-methoxypropiophenone

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dimethyl-2'-methoxypropiophenone (CAS No. 22526-24-5). While detailed experimental data for this specific molecule is limited in published literature, this document synthesizes available information with well-established principles of organic chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers structural analysis, predicted physicochemical and spectroscopic properties, a detailed theoretical synthesis protocol, and a discussion of its potential reactivity and applications, with a focus on the steric and electronic influence of its key functional groups.

Introduction and Molecular Overview

This compound, also known as 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone.[1][2] Its structure is characterized by a phenyl ring substituted with a methoxy group at the ortho position relative to a pivaloyl group (C(O)C(CH₃)₃). The conjunction of the sterically demanding tert-butyl moiety and the ortho-methoxy group dictates much of its chemical behavior, influencing its reactivity, spectroscopic signature, and potential utility as a synthetic intermediate. This guide aims to elucidate these properties through a combination of available data and theoretical analysis.

The core structure integrates three key functional components:

-

A Phenyl Ring: The aromatic core of the molecule.

-

A Ketone Carbonyl Group: A site for nucleophilic attack and various carbonyl reactions.

-

An Ortho-Methoxy Group: An electron-donating group that influences the electronic properties of the phenyl ring and can sterically hinder the adjacent carbonyl.

-

A tert-Butyl Group: A bulky alkyl group that provides significant steric hindrance around the carbonyl, influencing reaction kinetics and product distributions.

Below is a diagram illustrating the molecular structure and its key functional regions.

Caption: Proposed workflow for the synthesis via Grignard reaction.

Detailed Step-by-Step Methodology:

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal, for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Protocol:

-

Grignard Reagent Preparation: a. To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to help initiate the reaction. c. In a dropping funnel, add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF. [3] d. Add a small portion of the 2-bromoanisole solution to the magnesium turnings and warm gently with a heat gun until the color of the iodine fades and bubbling is observed, indicating reaction initiation. e. Add the remaining 2-bromoanisole solution dropwise, maintaining a gentle reflux. f. After the addition is complete, stir the resulting dark grey solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. [4]

-

Acylation Reaction: a. Cool the flask containing the Grignard reagent to 0 °C in an ice bath. b. Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF via a dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product. e. Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for this compound were identified. The following are expert predictions based on its structure and analysis of similar compounds. [5][6] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (dd, 1H): Aromatic proton ortho to the carbonyl and meta to the methoxy group. δ ~7.4 (td, 1H): Aromatic proton para to the carbonyl. δ ~7.0 (t, 1H): Aromatic proton meta to the carbonyl. δ ~6.9 (d, 1H): Aromatic proton ortho to the methoxy group. δ ~3.8 (s, 3H): Methoxy (-OCH₃) protons. δ ~1.3 (s, 9H): tert-Butyl (-C(CH₃)₃) protons. The singlet is characteristic of the nine equivalent protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205-210: Ketone carbonyl carbon (C=O). δ ~155-160: Aromatic carbon attached to the methoxy group. δ ~130-135: Aromatic CH carbons. δ ~120-130: Aromatic carbons. δ ~110-115: Aromatic CH ortho to the methoxy group. δ ~55-56: Methoxy carbon (-OCH₃). δ ~44-46: Quaternary carbon of the tert-butyl group. δ ~28-30: Methyl carbons of the tert-butyl group. |

| Infrared (IR) | ~2970 cm⁻¹: C-H stretch (aliphatic, tert-butyl). ~1680 cm⁻¹: C=O stretch (aromatic ketone). The frequency is lowered due to conjugation with the aromatic ring. ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). ~1250 cm⁻¹: C-O stretch (aryl ether). |

| Mass Spectrometry (MS) | m/z 192: Molecular ion [M]⁺. m/z 135: [M - C(CH₃)₃]⁺, fragment corresponding to the 2-methoxybenzoyl cation (likely the base peak). m/z 107: Loss of CO from the m/z 135 fragment. m/z 57: [C(CH₃)₃]⁺, the tert-butyl cation. |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily governed by the interplay between its ketone functionality and the significant steric hindrance imposed by the adjacent tert-butyl and ortho-methoxy groups.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, though the reaction rate will be significantly slower compared to less hindered ketones. Reactions with small nucleophiles (e.g., NaBH₄, organolithium reagents) are feasible, but reactions with bulky nucleophiles may be challenging.

-

Enolate Formation: The α-protons are absent, so this molecule cannot form an enolate at the pivaloyl side. This makes it a useful substrate in reactions where enolization is an undesirable side reaction.

-

Photochemistry: Aromatic ketones are well-known photoinitiators. Upon UV irradiation, the molecule can be excited to a triplet state, which can then initiate polymerization reactions or participate in hydrogen abstraction processes. The specific substitution pattern may tune its absorption spectrum and photochemical efficiency.

-

Synthetic Intermediate: It can serve as a building block in multi-step organic synthesis. [1]The ketone can be reduced to an alcohol, which can then be used in subsequent transformations. Its primary utility is likely as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, compounds of this class may cause skin and eye irritation. [7]

Conclusion

This compound is an aromatic ketone with distinct chemical properties shaped by significant steric hindrance around its carbonyl group. While experimental data remains sparse, its synthesis is readily achievable through standard organometallic methods. Its predicted spectroscopic and reactive profile makes it an interesting candidate for applications in photochemistry and as a sterically-hindered intermediate in complex organic synthesis. This guide provides a foundational understanding for researchers looking to explore the potential of this molecule.

References

-

Molekula. This compound. [Link]

-

abcr Gute Chemie. AB364011 | CAS 22526-24-5. [Link]

-

PubChem. 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. [Link]

-

PubChem. 1-(2-Methoxyphenyl)propan-1-one. [Link]

-

PubChem. 2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. [Link]

-

SLS. 2-Methoxyphenylmagnesium bromi | 470414-100ML | SIGMA-ALDRICH. [Link]

-

PubChem. 4'-Methoxypropiophenone-d2. [Link]

- Google Patents.

-

York University. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]

Sources

- 1. CAS 22526-24-5: 1-(2-methoxyphenyl)-2,2-dimethyl-propan-1-… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2'-methoxypropiophenone

This guide provides a comprehensive overview of the synthetic pathways for 2,2-dimethyl-2'-methoxypropiophenone, a ketone of interest in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is an aromatic ketone characterized by a methoxy-substituted phenyl ring and a neopentyl-like acyl group. The strategic disconnection of this molecule points towards two primary retrosynthetic pathways: a Friedel-Crafts acylation and a Grignard reagent-based approach. While Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, the sterically hindered nature of the required acylating agent (2,2-dimethylpropanoyl chloride) and the potential for ortho/para isomer formation present significant challenges.

Therefore, this guide will focus on the more robust and regioselective Grignard-based synthesis. This pathway offers superior control over the final product architecture by building the carbon skeleton through the nucleophilic attack of an organometallic reagent on a suitable electrophile.

Primary Synthesis Pathway: Grignard-Mediated Acylation

The most logical and efficient route to this compound involves the reaction of a Grignard reagent derived from 2-bromoanisole with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or the reaction of 2-methoxybenzoyl chloride with tert-butylmagnesium chloride. The latter is often preferred due to the commercial availability and stability of the acyl chloride.

Mechanistic Rationale

The Grignard reaction is a powerful tool for carbon-carbon bond formation. The Grignard reagent, in this case, tert-butylmagnesium chloride, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[1] The tert-butyl carbanion readily attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The ortho-methoxy group on the benzoyl chloride can influence the reactivity through both electronic and steric effects.[2] Electronically, the methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon.[2] However, this effect is generally overcome by the strong nucleophilicity of the Grignard reagent.

The initial reaction forms a tetrahedral intermediate which then collapses to yield the desired ketone and a magnesium salt. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly basic and will react with protic solvents like water.[3]

Experimental Protocol: Synthesis via Grignard Reagent and Acyl Chloride

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 21615-34-9 | Corrosive, handle with care.[4][5] |

| tert-Butylmagnesium chloride | C₄H₉ClMg | 116.87 | 677-22-5 | Typically supplied as a solution in THF.[6] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Must be dry. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Alternative solvent, must be dry. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | For quenching the reaction. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | For drying the organic phase. |

Synthesis Workflow Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxybenzoyl chloride 97 21615-34-9 [sigmaaldrich.com]

- 6. tert-ブチルマグネシウムクロリド溶液 1.0 M in THF - 種々のサイズで入手可能 [sigmaaldrich.com]

Foreword: Navigating the Landscape of Specialized Photochemicals

An In-depth Technical Guide to 2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE

Prepared by: Gemini, Senior Application Scientist

In the fields of polymer science and organic synthesis, progress is often driven by the availability of highly specific molecules designed for precise functions. This compound (CAS No. 22526-24-5) is one such compound. While not as extensively documented in peer-reviewed literature as some commodity photoinitiators, its structure suggests a deliberate design for specific applications, likely as a free-radical photoinitiator. This guide is structured to provide a comprehensive technical overview for researchers and development professionals. It synthesizes available data with foundational chemical principles to offer field-proven insights. Where specific experimental data for this molecule is unpublished, we will draw logical inferences from closely related analogues and fundamental photochemical theory, clearly noting these instances. The objective is to provide a self-validating framework for its use, grounded in established scientific causality.

Core Identity and Chemical Profile

This compound, also known by its IUPAC name 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone.[1] Its molecular architecture, featuring a benzoyl chromophore substituted with a methoxy group and an α-tertiary butyl group, strongly indicates its function as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, it is engineered to undergo efficient fragmentation into radical species capable of initiating polymerization.

| Identifier | Value |

| CAS Number | 22526-24-5[1][2][3][4] |

| IUPAC Name | 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one[1] |

| Molecular Formula | C₁₂H₁₆O₂[1][2][4] |

| Molecular Weight | 192.25 g/mol [2][4] |

| SMILES Code | CC(C)(C)C(=O)c1ccccc1OC[1] |

| InChI Key | InChI=1S/C12H16O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3[1] |

Physicochemical Properties: A Data-Driven Perspective

Quantitative physical data for this specific compound is not widely published. However, its structure allows for reliable qualitative predictions essential for its application.

| Property | Value / Observation | Rationale / Source |

| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid. | Typical for aromatic ketones of this molecular weight. |

| Boiling Point | No data available. | [2][3] |

| Melting Point | No data available. | |

| Density | No data available. | |

| Solubility | Inferred: Soluble in common organic solvents (e.g., alcohols, ketones, esters, hydrocarbons). Insoluble in water. | The molecule is predominantly nonpolar, consisting of a substituted benzene ring and an alkyl chain. |

| UV Absorption | Inferred: λmax expected in the 245 nm and 330 nm regions. | The methoxyacetophenone chromophore dictates UV absorption. The exact λmax and molar absorptivity require experimental measurement.[5] |

Photochemical Mechanism of Action: The Norrish Type I Cleavage

The primary photochemical utility of this compound stems from its function as a Type I photoinitiator. This classification is based on the unimolecular bond cleavage it undergoes upon irradiation to generate free radicals.[5] The specific process is the Norrish Type I reaction, a well-established photochemical pathway for ketones.[6][7][8]

Causality of the Mechanism:

-

Photon Absorption (Excitation): The methoxy-substituted benzoyl chromophore absorbs a photon of UV light, promoting the molecule to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state can rapidly and efficiently undergo intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This is the key bond scission event. The presence of the quaternary α-carbon makes this bond susceptible to cleavage, leading to the formation of two distinct free radicals.

-

Radical Generation: The cleavage yields a stable tert-butyl radical and a 2-methoxybenzoyl radical.

-

Initiation of Polymerization: Both radical species, particularly the highly reactive tert-butyl radical, can attack the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating the free-radical polymerization chain reaction.

Caption: Norrish Type I photoinitiation mechanism.

Proposed Synthesis Methodology

Reaction: Anisole + Pivaloyl Chloride --(AlCl₃)--> this compound + HCl

The methoxy group of anisole is an ortho-, para- director. Therefore, the reaction will yield a mixture of the desired ortho-substituted product and the para-substituted isomer (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one). These isomers would then need to be separated, typically by column chromatography or fractional distillation.

Protocol: Laboratory-Scale Synthesis (Hypothetical)

This protocol is illustrative, based on standard Friedel-Crafts procedures.[6]

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).

-

Acyl Chloride Addition: Cool the stirred suspension to 0°C using an ice bath. Add pivaloyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Anisole Addition: After the initial addition, add anisole (1.0 equivalent) dropwise over 1 hour, again maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil (a mixture of ortho and para isomers) using flash column chromatography on silica gel to isolate the desired this compound (ortho isomer).

Caption: Workflow for proposed Friedel-Crafts synthesis.

Core Applications in Radical Polymerization

The primary application for this molecule is as a photoinitiator for UV curing processes.[9][10] UV curing is a technology where liquid formulations are rapidly converted into solid polymers upon exposure to UV light. It is prevalent in coatings, inks, adhesives, and 3D printing.[11]

Rationale for Use:

-

High Radical Flux: As a Type I initiator, it generates radicals directly upon cleavage without needing a co-initiator, leading to high curing speeds.[12]

-

Low Yellowing Potential: Acetophenone-based initiators can offer good color stability, which is critical for clear coats and white-pigmented systems.

-

Good Solubility: Its structure ensures good compatibility with common acrylate and methacrylate oligomers and monomers used in UV-curable formulations.[12]

-

Stable Radical Generation: The generation of a stable tert-butyl radical contributes to efficient initiation.

Experimental Protocol: A Self-Validating UV Curing Workflow

This protocol provides a validated methodology for evaluating the efficacy of this compound in a standard acrylate-based formulation.

Objective: To determine the effective concentration and cure response of the photoinitiator in a clear UV-curable coating.

Materials:

-

This compound (Photoinitiator)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer/Oligomer)

-

Glass or metal panels (Substrate)

-

Amber glass vials

-

Micropipettes

-

Film applicator (e.g., drawdown bar, 25 µm)

-

UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)

-

Radiometer

Methodology:

-

Formulation Preparation (in a UV-protected area):

-

Prepare three formulations by weight in amber vials.

-

Formulation A (1% PI): 9.90 g TMPTA + 0.10 g photoinitiator.

-

Formulation B (3% PI): 9.70 g TMPTA + 0.30 g photoinitiator.

-

Formulation C (5% PI): 9.50 g TMPTA + 0.50 g photoinitiator.

-

Gently warm and stir or vortex each vial until the photoinitiator is completely dissolved.

-

-

Film Application:

-

Place a clean substrate panel on a flat surface.

-

Apply a small amount of a formulation to the top of the panel.

-

Using a 25 µm drawdown bar, draw down a uniform thin film across the substrate.

-

-

UV Curing:

-

Measure the UV intensity (irradiance, mW/cm²) of the curing system at the sample surface using a radiometer.

-

Expose each coated panel to the UV source. Start with a defined dose (Dose = Irradiance × Time). A good starting point is 500 mJ/cm².

-

Repeat for each formulation.

-

-

Cure Assessment (Self-Validation):

-

Tack-Free Test: Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere, the surface is considered tack-free. This indicates good surface cure.

-

Solvent Rub Test (ASTM D5402): Using a cloth saturated with methyl ethyl ketone (MEK), perform double rubs on the surface with consistent pressure. The number of rubs until the coating is broken through to the substrate indicates the degree of through-cure and chemical resistance. A result of >100 double rubs is often considered a well-cured film.

-

-

Analysis and Optimization:

-

Compare the results for Formulations A, B, and C. If the cure is insufficient, increase the UV dose. If the cure is good, you can try reducing the photoinitiator concentration to find the optimal level.

-

Causality Check: An increase in photoinitiator concentration should increase cure speed up to a point. However, excessively high concentrations can cause a "filter effect," where the surface absorbs too much light, preventing it from penetrating and curing the bulk of the film.[10]

-

Caption: Experimental workflow for evaluating UV curing performance.

Safety, Handling, and Storage

As a professional in a research or drug development environment, adherence to strict safety protocols is paramount. While a specific, verified Safety Data Sheet (SDS) for this CAS number is not widely available, the following guidelines are based on the known hazards of aromatic ketones and photoinitiators.[3][13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear safety glasses with side-shields or chemical goggles (conforming to EN166 or NIOSH standards).[3]

-

Skin Protection: Wear nitrile rubber gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact. Lab coats are mandatory.[3]

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.[3]

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or dust.

-

Handle in a chemical fume hood.

-

Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[13]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

-

LookChem. This compound CAS No. 22526-24-5. [Link]

-

PrepChem. Synthesis of p-methoxy-propiophenone. [Link]

-

Baoxu Chemical. Safety Data Sheet Photoinitiator 907. [Link]

-

Wikipedia. Norrish reaction. [Link]

-

Gelomics. Safety Data Sheet. [Link]

-

ScholarWorks@BGSU. Radical Photoinitiators for UV-Curing In Industrial Applications. [Link]

-

Chem-Station. Norrish Reaction. [Link]

-

The Whitaker Company. Acetone Safety Data Sheet. [Link]

-

Ciba Specialty Chemicals. Photoinitiators for UV Curing. [Link]

-

Guangdong Lencolo New Material Co., LTD. The Role of Photoinitiators in UV Curing. [Link]

Sources

- 1. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. globethesis.com [globethesis.com]

- 3. cellink.com [cellink.com]

- 4. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norrish Type I surface photochemistry for butyrophenone on TiO2(110) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 13. additivesforpolymer.com [additivesforpolymer.com]

- 14. gelomics.com [gelomics.com]

- 15. whitaker.company [whitaker.company]

An In-depth Technical Guide on the Core Mechanism of Action of 2,2-Dimethyl-2'-methoxypropiophenone

A Note on the Subject Compound: Scientific literature and chemical databases contain limited specific information regarding the detailed mechanism of action of 2,2-dimethyl-2'-methoxypropiophenone. This guide, therefore, presents a hypothesized mechanism grounded in the well-established principles of photochemistry governing structurally analogous propiophenone derivatives, which are widely recognized as Type I photoinitiators. The principles and experimental validations proposed herein are based on established knowledge of compounds such as 2,2-dimethoxy-2-phenylacetophenone and other propiophenone-based photoinitiators.

Introduction and Overview

This compound is a substituted aromatic ketone that, based on its structural features, is anticipated to function as a photoinitiator. Photoinitiators are crucial components in photopolymerization, a process with wide-ranging applications in industries such as coatings, adhesives, inks, and advanced manufacturing. These molecules absorb light energy and convert it into chemical energy by generating reactive species, typically free radicals, which then initiate a polymerization chain reaction.

This technical guide offers a detailed exploration of the presumed core mechanism of action of this compound. It is tailored for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the photochemical principles governing this class of compounds.

Core Photochemical Mechanism of Action

Based on its chemical structure, this compound is classified as a Type I photoinitiator . This classification is central to understanding its mechanism, as Type I initiators undergo unimolecular bond cleavage upon exposure to a suitable light source to generate free radicals[1].

The primary photochemical process for ketones like propiophenone derivatives is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-cleavage) following excitation by UV light[2][3][4].

The proposed mechanism unfolds in the following steps:

-

Photoexcitation: The process begins with the absorption of a photon of UV light by the carbonyl group of the this compound molecule. This elevates the molecule from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage (Norrish Type I Reaction): From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the bond between the carbonyl carbon and the adjacent tertiary carbon. This is the pivotal step in generating the initial radical pair[3][5].

This cleavage results in the formation of two distinct free radical species:

-

A 2-methoxybenzoyl radical.

-

A tertiary butyl radical.

These highly reactive radical species are the primary initiators of the polymerization process. They readily attack the monomer units (e.g., acrylates, methacrylates) present in the formulation, initiating a chain reaction that leads to the formation of a cross-linked polymer network.

Visualizing the Photochemical Cleavage

The following diagram illustrates the proposed Norrish Type I cleavage of this compound.

Caption: Proposed photochemical activation and initiation pathway.

Factors Influencing Initiator Efficiency

The efficiency of this compound as a photoinitiator would be dictated by several key factors:

-

UV Absorption Spectrum: For efficient initiation, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source (e.g., a mercury-vapor lamp or a UV LED)[1].

-

Quantum Yield: The quantum yield of cleavage determines the efficiency of radical generation per photon absorbed. A higher quantum yield translates to a more efficient initiator.

-

Oxygen Inhibition: The presence of molecular oxygen can quench the excited state of the photoinitiator or scavenge the generated free radicals, leading to an inhibition period at the onset of polymerization. This is a common challenge in free-radical polymerization.

Potential Biological and Toxicological Profile (Hypothesized)

While no specific toxicological data for this compound are available, considerations can be drawn from the general properties of its structural components and potential byproducts.

-

Parent Compound: Methoxy-substituted aromatic compounds exhibit a wide range of biological activities. For instance, some methoxy-substituted chalcones have been investigated for their effects on enzymes like monoamine oxidase, though they were generally found to have low toxicity at effective concentrations[6][7].

-

Photocleavage Products: The generation of free radicals is inherently a reactive process. The resulting benzoyl and alkyl radicals are transient species that are consumed during polymerization. However, unreacted initiator and its photoproducts may remain in the cured polymer and could be a source of leachables. The toxicity of such leachables is a critical consideration in applications with biological contact, such as in dental resins or biomedical devices.

A comprehensive toxicological assessment, including cytotoxicity and mutagenicity studies, would be required to ascertain the safety of this compound for any application, particularly those in the biomedical field.

Proposed Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action, the following experimental protocols are recommended.

Protocol 1: UV-Visible Spectroscopy

-

Objective: To determine the absorption spectrum of this compound and identify its maximum absorption wavelength (λmax).

-

Methodology:

-

Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol).

-

Record the absorbance of each solution from 200 to 400 nm using a UV-Vis spectrophotometer.

-

Plot absorbance versus wavelength to determine the λmax. This information is crucial for selecting an appropriate light source for photopolymerization experiments.

-

Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

-

Objective: To monitor the rate of photopolymerization initiated by this compound.

-

Methodology:

-

Prepare a formulation containing a monomer (e.g., a diacrylate), the photoinitiator (typically 0.1-5% by weight), and any other additives.

-

Place a thin film of the formulation in an IR spectrometer equipped with a UV light guide.

-

Monitor the decrease in the peak area of the monomer's reactive group (e.g., the C=C double bond at ~1635 cm-1) in real-time upon UV irradiation.

-

The rate of peak area decrease corresponds to the rate of polymerization.

-

Protocol 3: Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

-

Objective: To detect and identify the free radical species generated upon photolysis.

-

Methodology:

-

Dissolve this compound and a spin trap (e.g., PBN or DMPO) in a suitable solvent.

-

Irradiate the sample with UV light directly within the cavity of an ESR spectrometer.

-

The short-lived primary radicals will be "trapped" by the spin trap, forming more stable radical adducts that can be detected by ESR.

-

The resulting ESR spectrum provides information about the structure of the trapped radicals, allowing for their identification.

-

Summary of Key Mechanistic Attributes

| Attribute | Description |

| Photoinitiator Type | Type I |

| Primary Photochemical Process | Norrish Type I Cleavage (α-cleavage) |

| Reactive Species Generated | 2-methoxybenzoyl radical and tert-butyl radical |

| Initiation Mechanism | Free-radical addition to monomer units |

| Key Influencing Factors | UV absorption, quantum yield, oxygen inhibition |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a robust and scientifically sound mechanism can be proposed based on the well-understood photochemistry of analogous propiophenone derivatives. It is hypothesized to function as a Type I photoinitiator that undergoes Norrish Type I cleavage upon UV irradiation to generate a 2-methoxybenzoyl radical and a tertiary butyl radical, which subsequently initiate free-radical polymerization. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of this proposed mechanism. For any practical application, especially in sensitive fields like biomedicine, a thorough investigation of its efficiency, as well as its toxicological profile, is imperative.

References

-

Mathew, B., et al. (2019). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. Bioorganic Chemistry, 85, 496-504. Available at: [Link]

- Norrish, R. G. W., & Bamford, C. H. (1936). Photochemical decomposition of aldehydes and ketones.

-

Wikipedia contributors. (2023). Norrish reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chem-Station. (2017). Norrish Reaction. Chem-Station International Edition. Available at: [Link]

-

YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Chemwise. Available at: [Link]

-

ResearchGate. (Various Authors). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate. Available at: [Link]

-

ResearchGate. (Various Authors). UV-Vis absorption spectra of DMAPEPy in solvents of different polarity. ResearchGate. Available at: [Link]

-

PubMed. (Mathew, B., et al.). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. PubMed. Available at: [Link]

-

Semantic Scholar. (Mathew, B., et al.). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. Semantic Scholar. Available at: [Link]

-

PubMed. (Taffe, B. G., et al.). Generation of free radicals from organic hydroperoxide tumor promoters in isolated mouse keratinocytes. PubMed. Available at: [Link]

-

Walsh Medical Media. (2012). Action and Protection Mechanisms of Free Radicals. Walsh Medical Media. Available at: [Link]

-

OMICS International. (Various Authors). Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. OMICS International. Available at: [Link]

-

MDPI. (Martemucci, G., et al.). Free Radical Properties, Source and Targets, Antioxidant Consumption and Health. MDPI. Available at: [Link]

-

PubMed. (Kadiiska, M. B., et al.). Generation of free radicals from model lipid hydroperoxides and H2O2 by Co(II) in the presence of cysteinyl and histidyl chelators. PubMed. Available at: [Link]

-

NIH. (Various Authors). Preparation and Synthetic Applications of Phototropone. National Institutes of Health. Available at: [Link]

-

DTIC. (Rewick, R. T., et al.). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. Defense Technical Information Center. Available at: [Link]

-

SpectraBase. 4'-Methoxypropiophenone. SpectraBase. Available at: [Link]

-

science-softCon. UV/Vis+ Photochemistry Database. science-softCon. Available at: [Link]

-

Digital Commons @ Colby. (Presolski, S.). Photochemical generation of 2-methoxy-2methylpropylidene and its rearr. Digital Commons @ Colby. Available at: [Link]

-

ResearchGate. (Various Authors). Crystal structure and synthesis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy) -4H-benzo[d][3][6]dioxin-4-one. ResearchGate. Available at: [Link]

-

Scilit. (Mathew, B., et al.). Synthesis, ADME studies, toxicity estimation, and exploration of molecular recognition of thiophene based chalcones towards monoamine oxidase-A and B. Scilit. Available at: [Link]

Sources

- 1. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 2. Norrish Type Cleavage - Chempedia - LookChem [lookchem.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 2,2-Dimethyl-2'-methoxypropiophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2,2-dimethyl-2'-methoxypropiophenone. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By examining the influence of the sterically hindering tert-butyl group and the electron-donating ortho-methoxy substituent on the propiophenone framework, we offer a robust predictive framework for the identification and characterization of this and similar hindered aromatic ketones. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, providing both theoretical insights and practical methodologies for spectroscopic analysis.

Introduction: The Structural Rationale for Predictive Analysis

This compound presents a unique combination of steric and electronic features. The presence of a tert-butyl group alpha to the carbonyl introduces significant steric hindrance, which is expected to influence the conformation of the molecule and, consequently, its spectroscopic signatures.[1] Concurrently, the methoxy group at the ortho position of the phenyl ring acts as an electron-donating group, which will electronically perturb the aromatic system and the adjacent carbonyl.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Interpretation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is consistent with the spectrum of pivalophenone.[2] The deshielding effect of the adjacent carbonyl group will shift this signal downfield compared to a typical tert-butyl group in an alkane. |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet | 3H | The methoxy group protons will appear as a singlet. The ortho position on the aromatic ring will result in a chemical shift similar to that observed in 2'-methoxypropiophenone.[3] |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet | 4H | The four aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The ortho-methoxy group will cause a general upfield shift of the aromatic signals compared to unsubstituted propiophenone.[4] The proton ortho to the carbonyl group is expected to be the most downfield due to the anisotropic effect of the carbonyl. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 205 - 215 | The carbonyl carbon is highly deshielded and will appear significantly downfield. Steric hindrance from the tert-butyl group may slightly alter this shift compared to less hindered ketones.[5] |

| Quaternary (C(CH₃)₃) | 45 - 55 | The quaternary carbon of the tert-butyl group will be in this region. |

| Methyl (CH₃) | 25 - 35 | The three equivalent methyl carbons of the tert-butyl group will give a single signal. |

| Methoxy (OCH₃) | 55 - 60 | A characteristic shift for a methoxy carbon attached to an aromatic ring. |

| Aromatic (Ar-C) | 110 - 160 | The aromatic carbons will appear in this range. The carbon bearing the methoxy group (C-2') will be the most downfield due to the oxygen's deshielding effect. The carbon attached to the carbonyl group (C-1') will also be significantly downfield. The remaining aromatic carbons will have shifts influenced by both the methoxy and the acyl groups. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the absorptions of the carbonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The carbonyl stretch is a very strong and characteristic absorption for ketones.[6] Conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). The ortho-methoxy group's electron-donating effect may slightly lower this frequency further. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These signals arise from the C-H bonds of the tert-butyl and methoxy groups. |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong | These are characteristic in-plane stretching vibrations of the aromatic ring. |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric) | Strong | The C-O stretching of the aryl ether (methoxy group) will produce two strong bands. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₆O₂), which is 192.25 g/mol . This peak may be of moderate to low intensity due to the potential for facile fragmentation.

-

Key Fragmentation Pathways: The fragmentation of aromatic ketones is well-documented.[7] The primary fragmentation pathways for this compound are predicted to be:

-

α-Cleavage: Loss of the tert-butyl radical (•C(CH₃)₃) is a highly probable fragmentation pathway, leading to the formation of a stable 2-methoxybenzoyl cation.[8]

-

Predicted Fragment: [M - 57]⁺ at m/z 135. This is expected to be the base peak .

-

-

Loss of the Methoxy Group: Cleavage of the methoxy group can occur, although this is generally less favorable than α-cleavage.

-

Predicted Fragment: [M - 31]⁺ at m/z 161.

-

-

Fragments from the Aromatic Ring: Further fragmentation of the 2-methoxybenzoyl cation (m/z 135) can lead to the loss of carbon monoxide (CO).

-

Predicted Fragment: [135 - 28]⁺ at m/z 107.

-

-

Figure 2. Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like the target molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System Setup:

-

GC: Use a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to 250-280 °C.

-

Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

-

MS: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 40 to 400.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the target compound.

-

Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Conclusion

This in-depth technical guide provides a predictive spectroscopic analysis of this compound. By systematically evaluating the expected influences of its key structural features, we have constructed a comprehensive set of predicted NMR, IR, and MS data. This information, coupled with the detailed experimental protocols, should empower researchers to confidently identify and characterize this molecule should it be synthesized. The principles outlined herein are also broadly applicable to the spectroscopic analysis of other substituted and sterically hindered aromatic ketones, making this guide a valuable reference for the broader scientific community.

References

-

PubChem. Pivalophenone. National Center for Biotechnology Information. [Link][2]

-

Lancashire, R. J. Introduction to IR Spectroscopy: Ketones. YouTube, 2012. [Link][9]

-

PubChem. 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link][3]

-

PubChem. 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

-

Heller, S. R.; Milne, G. W. A. EPA/NIH Mass Spectral Data Base. GovInfo, 1978. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 1968. [Link][5]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 2021. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link][6]

-

SpectraBase. 2-(2-Methoxyphenyl)-1-phenylpropan-1-one. [Link]

-

National Institutes of Health. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PubMed Central, 2017. [Link][1]

-

NIST. 1-Propanone, 1-phenyl-. NIST WebBook, SRD 69. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

MassBank. MSBNK-IPB_Halle-PB000166. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link][8]

-

NIST. 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook, SRD 69. [Link]

-

Global Substance Registration System. PIVALOPHENONE. [Link]

-

NIST. 1-Pentanone, 1-phenyl-. NIST WebBook, SRD 69. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE),... [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube, 2018. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. [Link]

-

Scribd. Acetophenone H NMR. [Link]

-

SIELC Technologies. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). [Link]

-

StudyRaid. NMR Spectrum Interpretation for Acetophenone. [Link]

-

National Institutes of Health. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed, 2008. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-methoxypropane C4H10O. [Link]

-

ResearchGate. Mass spectrum of 2-Propanone, 1-methoxy (3.19%, RT 5.414). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. 40-Supporting informationRNP-1107-701. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. 4. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pivalophenone | C11H14O | CID 70308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propiophenone(93-55-0) 1H NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. GCMS Section 6.11.3 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

Solubility of 2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE in common solvents

An In-Depth Technical Guide to the Solubility of 2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Application

In the realm of polymer chemistry and material science, the efficacy of a photoinitiator is fundamentally tethered to its behavior within a given formulation. This compound, a member of the acetophenone derivative family of photoinitiators, is instrumental in initiating photopolymerization reactions upon exposure to UV light. Its primary function—generating free radicals to drive the curing of inks, coatings, and adhesives—can only be realized if it is properly solubilized within the monomer or oligomer system. Poor solubility leads to inconsistent curing, reduced efficiency, and defects in the final product.

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the solubility characteristics of this compound. We will move beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility, offer a robust experimental framework for in-house determination, and provide insights into its practical application.

Physicochemical Profile of this compound

A molecule's structure dictates its properties and, consequently, its interactions with various solvents. The key to predicting solubility lies in understanding this structure. This compound possesses a propiophenone backbone, characterized by an aromatic ring and a ketone group, with a methoxy (-OCH3) substituent on the ortho position of the ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 5561-92-2 | [1] |

| Molecular Formula | C12H16O2 | Inferred from structure |

| Molecular Weight | 192.25 g/mol | Inferred from formula |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~225-227°C (for related 4'-isomer) | [2] |

| Key Functional Groups | Ketone, Ether, Aromatic Ring, Alkyl groups | N/A |

The presence of the polar ketone and ether groups suggests an affinity for polar solvents, while the nonpolar aromatic ring and dimethylpropane moiety indicate likely solubility in nonpolar organic solvents. The molecule lacks significant hydrogen-bonding capabilities (it can act as a hydrogen bond acceptor at its oxygen atoms but not a donor), which is a critical factor in its limited aqueous solubility.

The "Like Dissolves Like" Principle: A Predictive Framework

The foundational principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be miscible or soluble in one another.[3] Polarity is a function of the distribution of electron density within a molecule.[3] We can categorize solvents and predict the solubility of this compound accordingly.

Caption: Predictive solubility based on functional group interactions.

Qualitative Solubility Assessment

While precise quantitative data is often proprietary or not publicly available, a qualitative assessment can be made based on the compound's structure and general chemical principles.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the polarity of the ketone and ether groups. The lack of a hydrogen-bond donating group prevents effective solvation by water. |

| Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the solute, but solubility is limited compared to aprotic solvents. |

| Acetone, MEK | Polar Aprotic | Soluble | The ketone group in these solvents interacts favorably with the ketone and ether groups of the photoinitiator.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF's ether linkage and cyclic structure allow for effective solvation of both polar and nonpolar moieties. |

| Acetonitrile | Polar Aprotic | Soluble | A common polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent, expected to readily dissolve the compound.[5] |

| Toluene, Xylene | Nonpolar (Aromatic) | Soluble | The aromatic ring of the solvent interacts favorably with the phenyl group of the photoinitiator via π-stacking. |

| Hexane, Heptane | Nonpolar (Aliphatic) | Moderately Soluble | The nonpolar alkyl chains interact well with the aliphatic parts of the molecule, but the polar groups may limit overall solubility. |

| Ethyl Acetate | Intermediate Polarity | Soluble | This solvent has both polar (ester) and nonpolar (ethyl, acetyl) characteristics, making it a good solvent for moderately polar compounds.[5] |

Standardized Protocol for Quantitative Solubility Determination

For applications requiring precise formulations, an experimental determination of solubility is essential. The following protocol outlines a reliable method for measuring the solubility of this compound in a chosen solvent at a specific temperature. This protocol is designed to be a self-validating system.[6][7]

Experimental Workflow Diagram

Caption: Gravimetric method for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Calibrated volumetric pipettes

-

Centrifuge

-

Vacuum oven or nitrogen stream for evaporation

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient time to reach equilibrium. A duration of 24 hours is recommended to ensure the solution is fully saturated.

-

-

Phase Separation:

-

Remove the vial from the stirrer and let it stand in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes). This will pellet the excess solid.[6]

-

-

Sample Collection & Gravimetric Analysis:

-

Pre-weigh a clean, dry vial on the analytical balance and record its mass (Mass_empty).

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 2.00 mL) using a calibrated pipette. Avoid disturbing the solid pellet.

-

Transfer the supernatant to the pre-weighed vial.

-

Gently evaporate the solvent completely. This can be done in a vacuum oven at a temperature below the solute's boiling point or by using a gentle stream of nitrogen.

-

Once the solvent is fully removed and only the dried solute residue remains, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue and record its mass (Mass_final).

-

-

Calculation:

-

Calculate the mass of the dissolved solute: Mass_solute = Mass_final - Mass_empty.

-

Calculate the solubility: Solubility (g/L) = Mass_solute (g) / Volume_supernatant (L).

-

Trustworthiness Check: Repeat the experiment at least three times to ensure the results are reproducible. The standard deviation of the measurements should be minimal for a reliable result.

Safety and Handling Considerations

As with any laboratory chemical, proper handling of this compound is paramount.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

The solubility of this compound is a multi-faceted characteristic governed by its molecular structure. It exhibits high solubility in a range of common polar aprotic and nonpolar organic solvents, such as acetone, THF, and toluene, which makes it highly versatile for various UV-curable formulations. Conversely, its solubility in polar protic solvents, particularly water, is negligible. For applications demanding high precision, the provided experimental protocol offers a reliable method for quantifying its solubility, enabling researchers and formulators to optimize its concentration and ensure the robust performance of their photopolymerization systems.

References

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

- Solubility of Organic Compounds. (2023-08-31).

- RadTech. Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media.

-

LookChem. 2-methoxypropiophenone Safety Data Sheets(SDS). Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]

- COMMON SOLVENT PROPERTIES.

Sources

- 1. 2-methoxypropiophenone | 5561-92-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lookchem.com [lookchem.com]

A Technical Guide to Aromatic Ketone Photoinitiators: Mechanisms, Applications, and Methodologies

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of aromatic ketone photoinitiators. From fundamental mechanisms to advanced applications, this document synthesizes technical accuracy with field-proven insights to serve as a valuable resource in your scientific endeavors.

The Genesis of Polymerization: The Role of Light and Aromatic Ketones

Photopolymerization, a process where light energy is used to initiate a polymerization reaction, is a cornerstone of modern materials science.[1][2] This technology underpins a vast array of applications, from the curing of coatings and inks to the intricate fabrication of medical devices and 3D printed structures.[1][3] At the heart of this process lies the photoinitiator, a molecule that absorbs light and generates reactive species to kickstart the polymerization cascade.[1][4]

Aromatic ketones represent a significant and versatile class of photoinitiators.[5][6] Their molecular structure, characterized by a carbonyl group conjugated with one or more aromatic rings, allows them to efficiently absorb ultraviolet (UV) and visible light.[7] This absorbed energy triggers photochemical processes that lead to the formation of free radicals, the primary initiators for the polymerization of common monomers like acrylates and methacrylates.[8][9] The choice of a specific aromatic ketone photoinitiator is dictated by the desired curing speed, the spectral output of the light source, and the chemical and physical properties of the final polymer.[10]

Unraveling the Mechanism: Norrish Type I and Type II Photoinitiation

Aromatic ketone photoinitiators for free-radical polymerization are broadly classified into two categories based on their mechanism of generating radicals: Norrish Type I and Norrish Type II.[11][12][13] Understanding these distinct pathways is crucial for selecting the appropriate initiator and optimizing the photopolymerization process.

Norrish Type I: Unimolecular Cleavage

Type I photoinitiators undergo a unimolecular bond cleavage (α-cleavage) upon excitation by light to form two free radical fragments.[12][13] At least one of these radicals is highly reactive and can initiate the polymerization of monomers.[12] This process is highly efficient and is characteristic of substituted acetophenones and phosphine oxides.[11][14]

Figure 1: Norrish Type I photoinitiation mechanism.

Norrish Type II: Bimolecular Hydrogen Abstraction

Type II photoinitiators, upon light absorption, transition to an excited triplet state.[15][16] This excited molecule does not cleave on its own but instead abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine or an alcohol.[8][16] This bimolecular reaction generates two radicals: one on the co-initiator and a ketyl radical from the photoinitiator.[16][17] The radical on the co-initiator is usually the primary species that initiates polymerization.[16] Common examples of Type II photoinitiators include benzophenones and thioxanthones.[11][18]

Figure 2: Norrish Type II photoinitiation mechanism.

A Survey of Aromatic Ketone Photoinitiators

The diverse range of applications for photopolymerization has driven the development of a wide variety of aromatic ketone photoinitiators, each with unique spectral properties and reactivity.

| Photoinitiator Class | Example(s) | Type | Key Characteristics | λmax (nm) |

| Benzophenones | Benzophenone, Michler's Ketone | II | Cost-effective, good surface cure, requires co-initiator.[17] | ~340 |

| Thioxanthones | Isopropylthioxanthone (ITX) | II | High efficiency, good for pigmented systems, requires co-initiator.[19][20] | ~380 |

| α-Hydroxyketones | 1-Hydroxy-cyclohexyl-phenyl-ketone | I | Low yellowing, good for clear coatings.[10] | ~250 |

| α-Aminoketones | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one | I | High reactivity, good for pigmented systems.[14] | ~320 |

| Benzil Derivatives | Benzil Dimethyl Ketal | I | Effective for thick sections.[14] | ~340 |

| Acylphosphine Oxides | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | I | Excellent for pigmented and thick systems due to photobleaching.[5] | ~380 |

| Camphorquinone | dl-Camphorquinone (CQ) | II | Visible light initiator, widely used in dental composites.[20][21] | ~468 |

Applications Across Scientific and Industrial Domains

The versatility of aromatic ketone photoinitiators has led to their widespread adoption in numerous fields.

Coatings, Inks, and Adhesives

The rapid, on-demand curing afforded by photopolymerization is highly advantageous for coatings, inks, and adhesives.[22] UV-curable formulations containing aromatic ketone photoinitiators offer fast processing speeds, low energy consumption, and reduced volatile organic compound (VOC) emissions compared to traditional thermal curing methods.[23] For clear coatings, α-hydroxyketones are often preferred due to their low yellowing properties.[10] In pigmented systems, such as inks, thioxanthones and acylphosphine oxides are effective as their absorption spectra extend to longer wavelengths, allowing for deeper light penetration.[6]

3D Printing and Additive Manufacturing

Photopolymerization-based 3D printing techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on the precise spatial and temporal control of the curing process.[3] Aromatic ketone photoinitiators are integral components of the photocurable resins used in these technologies.[24] The development of novel photoinitiators, including those for two-photon polymerization, has enabled the fabrication of complex 3D structures with sub-micron resolution.[25][26]

Microelectronics and Photolithography

In the microelectronics industry, photoinitiators are used in photoresists for photolithography, the process of patterning integrated circuits. The photoinitiator, upon exposure to light through a mask, induces a change in the solubility of the photoresist, allowing for the creation of intricate patterns.

Biomedical and Dental Applications

The biocompatibility of certain photopolymer systems has opened up a wide range of biomedical applications. Camphorquinone, a Type II photoinitiator that absorbs in the visible blue light region, is extensively used in dental composites for tooth fillings and restorations.[21][27][28][29] Its low toxicity and efficiency with visible light curing units make it ideal for this application.[20] The use of a co-initiator, typically an amine, is necessary to achieve a clinically acceptable curing rate.[21][27]

Experimental Corner: A Practical Guide

To harness the full potential of aromatic ketone photoinitiators, a solid understanding of experimental methodologies is essential. This section provides a foundational protocol for a typical photopolymerization experiment.

Protocol: UV Curing of an Acrylate Formulation

This protocol outlines the basic steps for the photopolymerization of a simple acrylate monomer using a benzophenone/amine photoinitiator system.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) (monomer)

-

Benzophenone (photoinitiator)

-

N-Methyldiethanolamine (co-initiator)

-

UV curing chamber with a medium-pressure mercury lamp

-

Glass slides

-

Micropipettes

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

-

Formulation Preparation: In a small, amber vial, prepare the photocurable formulation by mixing 97 wt% TMPTA, 2 wt% benzophenone, and 1 wt% N-methyldiethanolamine. Ensure thorough mixing until the photoinitiator is completely dissolved.

-

Sample Preparation: Place a single drop of the formulation onto a clean glass slide.

-

Curing: Place the glass slide in the UV curing chamber. Expose the sample to UV light for a predetermined time (e.g., 30 seconds). The distance from the lamp and the intensity of the light should be kept constant for all experiments.

-

Characterization:

-